molecular formula C7H4ClIN4S B15256601 4-Chloro-6-(5-iodothiophen-3-YL)-1,3,5-triazin-2-amine

4-Chloro-6-(5-iodothiophen-3-YL)-1,3,5-triazin-2-amine

Cat. No.: B15256601
M. Wt: 338.56 g/mol
InChI Key: OJFKPBWGYKWJNH-UHFFFAOYSA-N
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Description

4-Chloro-6-(5-iodothiophen-3-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine core substituted with chloro, iodo, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(5-iodothiophen-3-YL)-1,3,5-triazin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the triazine core: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the thiophene group: This step involves the substitution of one of the chlorine atoms in the triazine core with a thiophene derivative, such as 5-iodothiophene, using a palladium-catalyzed coupling reaction.

    Final substitution: The remaining chlorine atoms can be substituted with amine groups to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(5-iodothiophen-3-YL)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Substitution reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The thiophene ring can undergo oxidation or reduction reactions, depending on the reagents used.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine-substituted triazine, while a Suzuki coupling reaction could yield a biaryl compound.

Scientific Research Applications

4-Chloro-6-(5-iodothiophen-3-YL)-1,3,5-triazin-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Chemical Biology: It can serve as a probe or ligand in studies involving biological systems, helping to elucidate the function of various biomolecules.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(5-iodothiophen-3-YL)-1,3,5-triazin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(5-bromothiophen-3-YL)-1,3,5-triazin-2-amine: Similar structure but with a bromine atom instead of iodine.

    4-Chloro-6-(5-methylthiophen-3-YL)-1,3,5-triazin-2-amine: Similar structure but with a methyl group instead of iodine.

Uniqueness

The presence of the iodine atom in 4-Chloro-6-(5-iodothiophen-3-YL)-1,3,5-triazin-2-amine can impart unique reactivity and properties compared to its analogs. Iodine is a larger atom and can participate in different types of interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.

Properties

Molecular Formula

C7H4ClIN4S

Molecular Weight

338.56 g/mol

IUPAC Name

4-chloro-6-(5-iodothiophen-3-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H4ClIN4S/c8-6-11-5(12-7(10)13-6)3-1-4(9)14-2-3/h1-2H,(H2,10,11,12,13)

InChI Key

OJFKPBWGYKWJNH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C2=NC(=NC(=N2)Cl)N)I

Origin of Product

United States

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